Suppliers and price of N-(3,5-Dichlorobenzyl)-2-fluoroaniline
Suppliers and price of N-(3,5-Dichlorobenzyl)-2-fluoroaniline
An In-depth Technical Guide to a Key Halogenated Aniline Intermediate
A Note on the Focal Compound: Initial research on the requested topic, N-(3,5-Dichlorobenzyl)-2-fluoroaniline, revealed a significant scarcity of publicly available scientific literature, supplier data, and established synthesis protocols. To provide a comprehensive and technically valuable guide as per the user's request, this document will instead focus on a structurally related and industrially significant compound: 3,5-Dichloro-2,4-difluoroaniline (CAS No. 83121-15-7). This halogenated aromatic amine is a critical building block in modern agrochemistry, and its well-documented synthesis, properties, and applications serve as an excellent and relevant case study for researchers, scientists, and drug development professionals.
Introduction
3,5-Dichloro-2,4-difluoroaniline is a halogenated aromatic amine that serves as a crucial intermediate in the synthesis of various agrochemicals.[1] Its specific substitution pattern of chlorine and fluorine atoms on the aniline ring imparts unique chemical properties that are leveraged in the production of specialized pesticides.[1] This guide provides a comprehensive overview of the synthesis, properties, and applications of 3,5-dichloro-2,4-difluoroaniline, with a particular focus on its pivotal role in the manufacturing of the insecticide teflubenzuron.[1] The history of this compound is intrinsically linked to the development of benzoylurea insecticides, with its significance emerging from the need for advanced pesticide intermediates in the late 20th century.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of 3,5-Dichloro-2,4-difluoroaniline is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 83121-15-7 | [2][3][4][5] |
| Molecular Formula | C₆H₃Cl₂F₂N | [2][3][4] |
| Molecular Weight | 197.99 g/mol | [2][3] |
| Appearance | White to gray to brown powder/crystal | [2][5] |
| Melting Point | 72 - 77 °C | [2][5][6] |
| Purity | ≥ 94% (GC) | [2][3][5][7] |
| Storage Temperature | Room temperature, in a dark, inert atmosphere | [8] |
| Solubility | Soluble in Methanol | |
| MDL Number | MFCD00044104 | [2][3][4] |
Synthesis of 3,5-Dichloro-2,4-difluoroaniline
The primary and most established route for the synthesis of 3,5-dichloro-2,4-difluoroaniline begins with 2,4-difluoronitrobenzene and involves a two-step process: chlorination followed by reduction.[1][9] This pathway is advantageous as it avoids the formation of isomers and involves relatively simple reaction steps.[9]
General Synthesis Pathway
Caption: General synthesis pathway for 3,5-dichloro-2,4-difluoroaniline.
Experimental Protocol: Synthesis of 3,5-Dichloro-2,4-difluoroaniline
The following protocol is a representative synthesis based on established methods.[9]
Step 1: Chlorination of 2,4-Difluoronitrobenzene
-
In a suitable reaction vessel, charge 2,4-difluoronitrobenzene and a polar aprotic solvent such as dimethyl sulfoxide (DMSO).[9]
-
Add a catalytic amount of a halogenation catalyst, for example, iodine.
-
Heat the mixture to a temperature between 120°C and 160°C.
-
Introduce chlorine gas into the reaction mixture.
-
Maintain the reaction for 6 to 8 hours, monitoring the progress by a suitable analytical method (e.g., GC or TLC).
-
Upon completion, cool the reaction mixture and isolate the crude 3,5-dichloro-2,4-difluoronitrobenzene. Purification can be achieved by recrystallization or distillation.
Step 2: Reduction of 3,5-Dichloro-2,4-difluoronitrobenzene
-
In a high-pressure reactor, place the synthesized 3,5-dichloro-2,4-difluoronitrobenzene (0.1 mol), a suitable solvent like dimethylformamide (DMF), and a hydrogenation catalyst such as 5% Palladium on Carbon (Pd/C) or Raney Nickel.[9]
-
Seal the reactor and introduce hydrogen gas to a pressure of approximately 1.25 MPa.[9]
-
Heat the reaction mixture to around 50°C and maintain for approximately 3 hours, or until hydrogen uptake ceases.[9]
-
After the reaction is complete, cool the reactor and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The filtrate, containing the desired product, is then subjected to vacuum distillation to remove the solvent and isolate the 3,5-dichloro-2,4-difluoroaniline.[9]
Applications in Agrochemicals
The primary application of 3,5-dichloro-2,4-difluoroaniline is as a key intermediate in the synthesis of the insecticide teflubenzuron.[1][8][10] Teflubenzuron belongs to the benzoylurea class of insecticides and functions as a chitin synthesis inhibitor.[10][11] By disrupting the formation of the insect's exoskeleton, it is highly effective against a wide range of pests in crops such as fruits, vegetables, and cereals.[10]
The synthesis of teflubenzuron involves the reaction of 3,5-dichloro-2,4-difluoroaniline with 2,6-difluorobenzoyl isocyanate.[9][12]
Caption: Logical relationship in the synthesis of Teflubenzuron.
Beyond its role in teflubenzuron synthesis, 3,5-dichloro-2,4-difluoroaniline is also utilized in the production of various other agrochemicals, including herbicides and fungicides.[2] Its unique combination of chlorine and fluorine substituents enhances its reactivity and stability, making it a valuable building block in organic synthesis.[2] Other reported applications include its use as an intermediate in the manufacturing of dyes and pigments and in materials science for creating specialty polymers.[2]
Suppliers and Indicative Pricing
3,5-Dichloro-2,4-difluoroaniline is available from a range of chemical suppliers. The following table provides a summary of some of the available options and their pricing. Please note that prices are subject to change and may vary based on quantity and purity.
| Supplier | Product Number | Purity | Quantity | Price (USD) |
| Tokyo Chemical Industry (TCI) | D3637 | >94.0% (GC) | 5g | $39.00 |
| Tokyo Chemical Industry (TCI) | D3637 | >94.0% (GC) | 25g | $118.00 |
| SynQuest Laboratories | 3630-7-05 | 97% | 5g | $28.00 |
| SynQuest Laboratories | 3630-7-05 | 97% | 25g | $85.00 |
| Manchester Organics | N48980 | - | 25g | £86.00 |
| Manchester Organics | N48980 | - | 100g | £275.00 |
| CareWell Goods | D3637-5G | Min. 94.0% (GC) | 5g | $13.97 (on sale) |
| Chemenu | - | 95+% | 500g | $838.00 |
| Crysdot | - | 97% | 500g | $896.00 |
Safety and Handling
3,5-Dichloro-2,4-difluoroaniline is a hazardous chemical and should be handled with appropriate safety precautions.
Hazard Statements:
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.[4]
-
H318: Causes serious eye damage.[4]
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[4]
Precautionary Statements:
-
P261: Avoid breathing dust/mist/spray.[4]
-
P264: Wash skin thoroughly after handling.[4]
-
P270: Do not eat, drink or smoke when using this product.[4]
-
P271: Use only outdoors or in a well-ventilated area.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5]
It is imperative to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4] In case of exposure, seek immediate medical attention and refer to the material safety data sheet (MSDS) for detailed first-aid measures.
Conclusion
While information on N-(3,5-Dichlorobenzyl)-2-fluoroaniline is scarce, the closely related compound 3,5-dichloro-2,4-difluoroaniline serves as a prime example of a critical intermediate in the agrochemical industry. Its well-defined synthesis and pivotal role in the production of the insecticide teflubenzuron highlight the importance of halogenated anilines in developing effective crop protection solutions. A thorough understanding of its chemical properties, synthesis, and safe handling is essential for researchers and professionals working in this field.
References
-
AERU, University of Hertfordshire. (2026, February 18). Teflubenzuron (Ref: CME 13406). Retrieved from [Link]
-
Revista Cultivar. (2025, October 16). Teflubenzuron (Teflubenzuron). Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
- Google Patents. (n.d.). Method for preparing teflubenzuron intermediate 3, 5-dichloro-2, 4-difluoroaniline.
-
CareWell Goods. (n.d.). 3,5-Dichloro-2,4-difluoroaniline, 5G - D3637-5G cas: 83121-15-7. Retrieved from [Link]
-
TCI Chemicals. (n.d.). 3,5-Dichloro-2,4-difluoroaniline >94.0%(GC) 5g. Retrieved from [Link]
-
LookChem. (n.d.). 3,5-Dichloro-2,4-difluoroaniline. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 10). The Role of 2,4-Difluoro-3,5-dichloroaniline in Modern Agrochemical Synthesis. Retrieved from [Link]
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